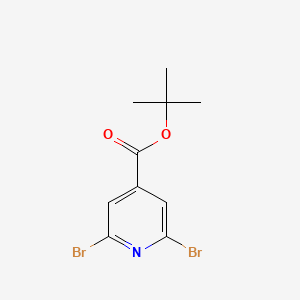
Tert-butyl 2,6-dibromoisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2,6-dibromoisonicotinate is an organic compound with the molecular formula C10H11Br2NO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by bromine atoms, and the carboxyl group is esterified with a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,6-dibromoisonicotinate typically involves the bromination of isonicotinic acid followed by esterification. The process can be summarized as follows:
Bromination: Isonicotinic acid is treated with bromine in the presence of a suitable catalyst to introduce bromine atoms at the 2 and 6 positions of the pyridine ring.
Esterification: The resulting 2,6-dibromoisonicotinic acid is then esterified with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 2,6-dibromoisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isonicotinates, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2,6-dibromoisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2,6-dibromoisonicotinate involves its interaction with specific molecular targets. The bromine atoms and the ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
2,6-Dibromoisonicotinic Acid: Similar structure but lacks the tert-butyl ester group.
Tert-butyl 2,6-dichloroisonicotinate: Chlorine atoms replace bromine atoms.
Tert-butyl 2,6-difluoroisonicotinate: Fluorine atoms replace bromine atoms.
Uniqueness: Tert-butyl 2,6-dibromoisonicotinate is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its chloro and fluoro analogs. The tert-butyl ester group also enhances its stability and lipophilicity, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C10H11Br2NO2 |
|---|---|
Molekulargewicht |
337.01 g/mol |
IUPAC-Name |
tert-butyl 2,6-dibromopyridine-4-carboxylate |
InChI |
InChI=1S/C10H11Br2NO2/c1-10(2,3)15-9(14)6-4-7(11)13-8(12)5-6/h4-5H,1-3H3 |
InChI-Schlüssel |
PRAMWGWZQFVERZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=NC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-N-[(2-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776585.png)
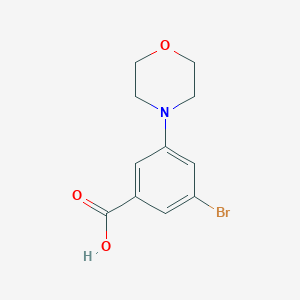
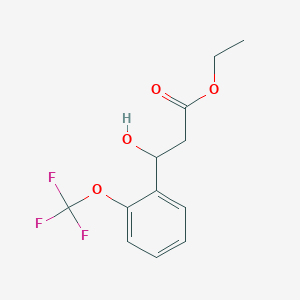
![(2,5-dioxopyrrolidin-1-yl) 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B14776602.png)

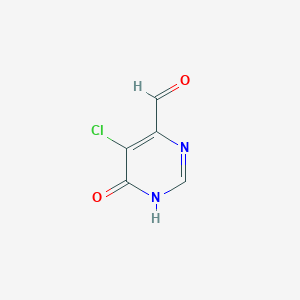
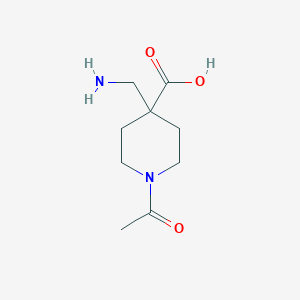
![Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14776629.png)
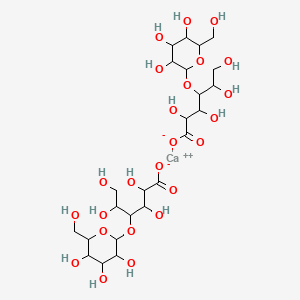
![2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14776645.png)

![2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one](/img/structure/B14776660.png)
